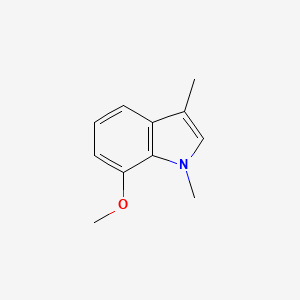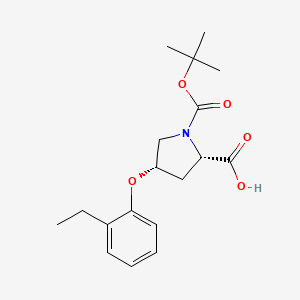![molecular formula C17H35NO7 B3161240 N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide CAS No. 869653-90-7](/img/structure/B3161240.png)
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide
Overview
Description
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide is a complex organic compound characterized by its unique structure, which includes a nonanamide backbone and multiple hydroxyl groups
Mechanism of Action
Target of Action
Nonanoyl-N-hydroxyethylglucamide primarily targets the cGMP-inhibited 3’,5’-cyclic phosphodiesterase B in humans . This enzyme plays a crucial role in regulating intracellular levels of cyclic nucleotides, which are important secondary messengers in many biological processes.
Mode of Action
It is known to interact with its target enzyme, potentially influencing the enzyme’s activity and thereby altering the levels of cyclic nucleotides within the cell .
Result of Action
Given its target, it may influence cellular processes regulated by cyclic nucleotide signaling .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
Nonanoyl-N-hydroxyethylglucamide plays a significant role in biochemical reactions, particularly as an emulsifier. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cGMP-inhibited 3’,5’-cyclic phosphodiesterase B, an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . This interaction influences the enzyme’s activity, thereby affecting various cellular processes.
Cellular Effects
Nonanoyl-N-hydroxyethylglucamide has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cGMP-inhibited 3’,5’-cyclic phosphodiesterase B can alter the levels of cyclic nucleotides within the cell, impacting signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Nonanoyl-N-hydroxyethylglucamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to cGMP-inhibited 3’,5’-cyclic phosphodiesterase B, Nonanoyl-N-hydroxyethylglucamide inhibits the enzyme’s activity, leading to an increase in intracellular cyclic nucleotide levels . This, in turn, affects various downstream signaling pathways and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nonanoyl-N-hydroxyethylglucamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Nonanoyl-N-hydroxyethylglucamide remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of Nonanoyl-N-hydroxyethylglucamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant only above certain concentrations .
Metabolic Pathways
Nonanoyl-N-hydroxyethylglucamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of enzymes such as cGMP-inhibited 3’,5’-cyclic phosphodiesterase B . These interactions influence the overall metabolic state of the cell, leading to changes in energy production and utilization.
Transport and Distribution
Within cells and tissues, Nonanoyl-N-hydroxyethylglucamide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of Nonanoyl-N-hydroxyethylglucamide affects its activity and function, influencing cellular processes and signaling pathways.
Subcellular Localization
Nonanoyl-N-hydroxyethylglucamide exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interactions with enzymes and other biomolecules, ultimately affecting cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide typically involves the reaction of nonanoic acid with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including chromatography, are employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide
- N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]decanamide
Uniqueness
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide is unique due to its specific chain length and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO7/c1-2-3-4-5-6-7-8-15(23)18(9-10-19)11-13(21)16(24)17(25)14(22)12-20/h13-14,16-17,19-22,24-25H,2-12H2,1H3/t13-,14+,16+,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPLXGVUTGZQCG-XOSAIJSUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N(CCO)CC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N(CCO)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/structure/B3161172.png)





![[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride](/img/structure/B3161226.png)




